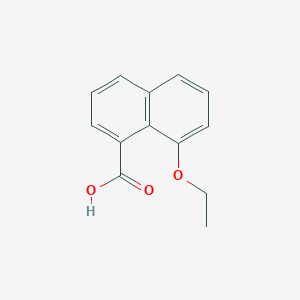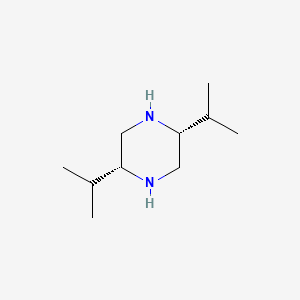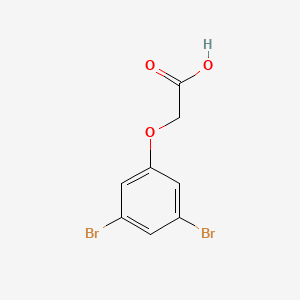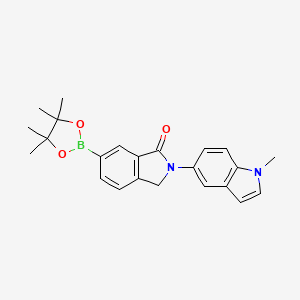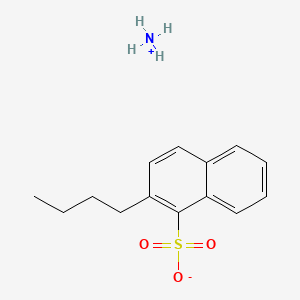![molecular formula C14H23ClN2O2 B15345576 [2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride CAS No. 77966-27-9](/img/structure/B15345576.png)
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with the molecular formula C13H21ClN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyaniline group and a diethylazanium chloride moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 4-ethoxyaniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, thiols; reactions are often conducted in polar solvents with the addition of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
作用機序
The mechanism of action of [2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby halting the enzymatic reaction .
類似化合物との比較
Similar Compounds
[2-(4-Methoxyanilino)-2-oxoethyl]-diethylazanium chloride: Similar structure but with a methoxy group instead of an ethoxy group.
[2-(4-Chloroanilino)-2-oxoethyl]-diethylazanium chloride: Contains a chloro group in place of the ethoxy group.
[2-(4-Nitroanilino)-2-oxoethyl]-diethylazanium chloride: Features a nitro group instead of an ethoxy group.
Uniqueness
[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
特性
CAS番号 |
77966-27-9 |
|---|---|
分子式 |
C14H23ClN2O2 |
分子量 |
286.80 g/mol |
IUPAC名 |
2-(diethylamino)-N-(4-ethoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)11-14(17)15-12-7-9-13(10-8-12)18-6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H |
InChIキー |
QNZMKNCNALLYHV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
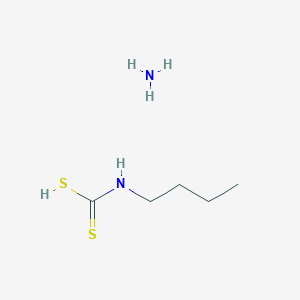
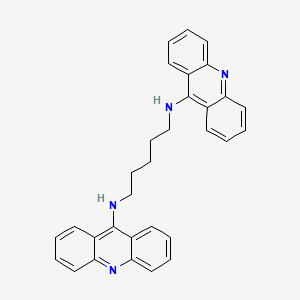
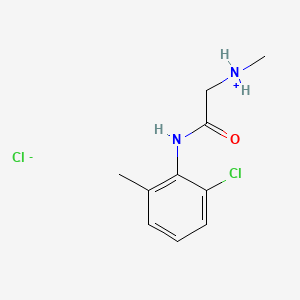
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
